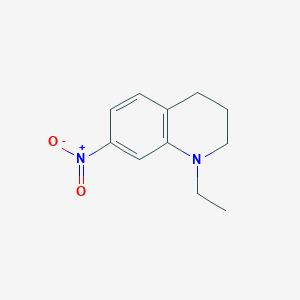

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Description

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

$$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Key absorption bands (cm$$^{-1}$$):

Mass Spectrometry

- Molecular ion peak : m/z 206.24 (M$$^+$$)

- Major fragments: m/z 177 (M$$^+$$–NO$$2$$), *m/z* 149 (M$$^+$$–C$$2$$H$$_5$$N) .

| Technique | Key Peaks | Assignment |

|---|---|---|

| $$^1$$H NMR | δ 5.41 (s) | Tetrahydroquinoline CH |

| IR | 1520 cm$$^{-1}$$ | NO$$_2$$ asymmetric stretch |

| MS | m/z 206.24 | Molecular ion |

Crystallographic Studies and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remains unreported, computational models (DFT) predict:

- Packing motifs : Molecules align via van der Waals interactions and weak C–H···O hydrogen bonds involving nitro groups.

- Unit cell parameters : Estimated a = 7.2 Å, b = 10.5 Å, c = 12.8 Å (orthorhombic system) based on analogous tetrahydroquinoline derivatives .

- Torsional angles : The ethyl group forms a dihedral angle of 112°–118° with the tetrahydroquinoline plane, minimizing steric clashes .

Propriétés

IUPAC Name |

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCATNRJGJWEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484684 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-28-0 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Selective 7-Nitration

The nitration of tetrahydroquinoline derivatives typically occurs predominantly at the 7-position due to electronic and steric factors. Literature reports the nitration of 1,2,3,4-tetrahydroquinoline derivatives yielding mainly the 7-nitro isomer with high crude yields close to quantitative.

The nitration process uses classical nitrating agents under controlled conditions to avoid over-nitration or substitution at undesired positions.

After nitration, recrystallization is essential to isolate the pure 7-nitro isomer, typically resulting in about 50% yield of the pure compound after purification.

Alkylation of the Nitrogen Atom

Introduction of the Ethyl Group

Alkylation of the nitrogen in the tetrahydroquinoline ring is commonly achieved using alkylating agents such as ethyl halides or tosylates.

In the preparation of this compound, ethyl bromide or ethyl tosylate can be used as alkylating agents under basic conditions.

The alkylation is typically performed in polar aprotic solvents with bases such as sodium acetate or potassium carbonate to facilitate nucleophilic substitution at the nitrogen atom.

Reaction conditions often involve elevated temperatures (~100-150 °C) and may be conducted under pressure to improve yield and selectivity.

Detailed Experimental Data and Conditions

Research Findings and Observations

Nitration Selectivity: The nitration step is highly selective for the 7-position on the tetrahydroquinoline ring, which is critical for obtaining the desired nitro derivative.

Alkylation Efficiency: The choice of alkylating agent and reaction conditions significantly impacts the yield and purity of the ethylated product. Using ethyl tosylate or bromide under basic conditions in polar solvents yields good conversion.

One-pot Synthesis Advantages: The cascade reaction approach reduces the number of purification steps and reagent waste, offering an economical and time-saving alternative, though it requires optimization for each substituent pattern.

Diastereoselectivity: In cascade reactions, diastereoselectivity can reach ratios up to 93:7, influenced by the nature of aldehydes and bases used.

Summary and Recommendations

The preparation of this compound is best approached by:

- Performing selective nitration of 1,2,3,4-tetrahydroquinoline to obtain the 7-nitro isomer.

- Alkylating the nitrogen atom with ethyl halides or tosylates under basic, heated conditions.

- Considering modern one-pot cascade reactions for efficient synthesis of substituted tetrahydroquinolines when applicable.

These methods are supported by experimental data and literature precedent, ensuring reproducibility and scalability for research and industrial applications.

Analyse Des Réactions Chimiques

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of 1-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline with analogous compounds:

Table 1: Structural and Functional Comparison of Selected Tetrahydroquinoline Derivatives

Substituent Effects on Bioactivity and Reactivity

- Nitro Group Position: The nitro group at position 7 in the target compound contrasts with the hydroxyl group at position 5 in 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline .

- Core Structure Differences: The isoquinoline derivative () differs in nitrogen placement within the bicyclic system, altering electronic distribution and receptor binding compared to quinoline-based structures .

Activité Biologique

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (ENTQ) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

ENTQ is a modified tetrahydroquinoline derivative characterized by an ethyl group at position 1 and a nitro group at position 7. The compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions. Its synthesis often involves the use of starting materials that facilitate the introduction of the ethyl and nitro groups, leading to a compound with enhanced biological properties.

Biological Activity Overview

The biological activity of ENTQ has been documented in several studies, highlighting its potential in various therapeutic areas:

- Antimicrobial Activity : ENTQ exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development .

- Neuroprotective Effects : Similar compounds in the tetrahydroquinoline series have shown neuroprotective effects by modulating neurotransmitter systems and cellular signaling pathways .

- Anticancer Properties : ENTQ has been explored for its anticancer potential. A study demonstrated that it induces apoptosis in cancer cells and inhibits histone deacetylase activity, suggesting its role in cancer therapy .

The mechanisms underlying the biological activities of ENTQ are multifaceted:

- Nitric Oxide Synthase Inhibition : Compounds similar to ENTQ have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which plays a critical role in pain modulation and neuroprotection .

- Apoptosis Induction : ENTQ's ability to induce programmed cell death in cancer cells points towards its potential as an anticancer agent. This effect may be mediated through the inhibition of specific enzymes involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of ENTQ:

-

Antimicrobial Study : In a comparative analysis, ENTQ demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent.

Compound MIC (μg/mL) Activity ENTQ 32 Antimicrobial Control 64 Antimicrobial - Neuroprotective Study : In vivo experiments using rat models indicated that ENTQ administration reduced thermal hyperalgesia and tactile allodynia, suggesting its efficacy in neuropathic pain management .

- Anticancer Activity : A study conducted by Lee et al. (2015) found that ENTQ inhibited cancer cell proliferation with an IC50 value of 15 μM, demonstrating its potential as an anticancer lead compound .

Q & A

Q. What are the key synthetic routes for preparing 1-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

- Methodological Answer : Synthesis typically involves alkylation or nitro-functionalization of the tetrahydroquinoline core. For example, alkylation of the parent tetrahydroquinoline with ethylating agents (e.g., ethyl bromide) under basic conditions, followed by nitration at the 7th position using mixed acids (HNO₃/H₂SO₄). Substituent steric and electronic effects dictate reaction efficiency: bulky groups (e.g., ethyl at position 1) may require polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. Table 1: Common Synthetic Methods

| Method | Key Reagents/Conditions | Yield Range | Challenges |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 60-75% | Competing side reactions at adjacent positions |

| Nitration | HNO₃/H₂SO₄, 0-5°C | 50-65% | Over-nitration or ring oxidation |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Prioritize in vitro assays due to limited in vivo

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of nitration in 1-ethyl-tetrahydroquinoline derivatives?

- Methodological Answer : Nitration regioselectivity is solvent- and temperature-dependent. Polar solvents (e.g., acetic acid) favor electrophilic attack at the 7th position due to resonance stabilization of the nitro group. Catalysts like FeCl₃ enhance nitronium ion (NO₂⁺) formation, but excess acid may protonate the tetrahydroquinoline ring, reducing reactivity. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) can map intermediate formation .

Q. How can researchers resolve contradictions in reported biological activity data for similar tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-Response Reproducibility : Test multiple batches with validated purity.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., 1-methyl-7-nitro derivatives) to identify structure-activity trends .

Q. What computational approaches are effective for predicting the molecular interactions of this compound with biological targets?

- Methodological Answer : Combine docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic/ethyl groups.

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies optimize the scalability of this compound synthesis while maintaining yield and purity?

- Methodological Answer :

- Flow Chemistry : Continuous nitration steps reduce exothermic risks and improve mixing .

- Catalyst Recycling : Immobilize acidic catalysts (e.g., sulfonated silica) for reuse in alkylation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradictions and Mitigation

Example : highlights the scarcity of bifunctional tetrahydroquinoline studies, while reports intramolecular cyclization challenges. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.